molecular formula C8H10O2 B099771 6-Ethyl-4-methyl-2H-pyran-2-one CAS No. 17422-71-8

6-Ethyl-4-methyl-2H-pyran-2-one

Cat. No.: B099771
CAS No.: 17422-71-8
M. Wt: 138.16 g/mol
InChI Key: OOJGOOZLZPDSGU-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-2H-pyran-2-one is an organic compound with the molecular formula C8H10O2 It belongs to the class of pyranones, which are six-membered oxygen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base catalyst can lead to the formation of the desired pyranone ring . Another method involves the use of alkyne cyclizations using transition metal complexes and ketene transformations .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydropyranones .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in a range of biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 6-Methyl-4-hydroxy-2H-pyran-2-one
  • 4-Methoxy-6-methyl-2H-pyran-2-one

Comparison: 6-Ethyl-4-methyl-2H-pyran-2-one is unique due to its specific ethyl and methyl substitutions on the pyranone ring. These substitutions can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of an ethyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties .

Properties

IUPAC Name

6-ethyl-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGOOZLZPDSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548560
Record name 6-Ethyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-71-8
Record name 6-Ethyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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